

Comprehensive Analytical Toolkit for the Characterization of 3-Hydroxyphenyl benzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Hydroxyphenyl benzoate

Cat. No.: B086727

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Abstract

3-Hydroxyphenyl benzoate (CAS No. 136-36-7), also known as resorcinol monobenzoate, is a significant chemical intermediate used in the synthesis of pharmaceuticals, polymers, and UV absorbers.[1][2] Its unique structure, featuring both a phenolic hydroxyl group and a benzoate ester, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and quantification. This guide provides a detailed examination of core analytical techniques for the comprehensive characterization of **3-Hydroxyphenyl benzoate**. We present not just protocols, but the underlying scientific rationale for method selection and parameter optimization, empowering researchers to generate robust and reliable analytical data. This document covers chromatographic separations (HPLC, GC-MS) and spectroscopic elucidation (MS, NMR, FT-IR, UV-Vis), offering step-by-step protocols, expected data, and visual workflows.

Physicochemical Profile and Importance

A thorough understanding of the analyte's properties is the foundation of any successful analytical method development. **3-Hydroxyphenyl benzoate** is a crystalline powder at room temperature with a melting point between 133-135 °C.[3][4][5] Its structure combines two key chromophores and functional groups: the phenyl benzoate system and a free phenolic hydroxyl group. This duality dictates its solubility, chromatographic behavior, and spectroscopic properties.

Property	Value	Source(s)
CAS Number	136-36-7	[1][3]
Molecular Formula	C ₁₃ H ₁₀ O ₃	[4][6]
Molecular Weight	214.22 g/mol	[3][4]
Melting Point	133-135 °C	[3]
Appearance	Crystalline Powder	[4]
IUPAC Name	(3-hydroxyphenyl) benzoate	[4][6]
SMILES	<chem>OC1=CC=CC(=C1)OC(=O)C2=CC=CC=C2</chem>	[3][6]
InChIKey	GDESWOTWNNGOMW-UHFFFAOYSA-N	[3][6]

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for assessing the purity of **3-Hydroxyphenyl benzoate** and for its quantification in complex mixtures. The choice between liquid and gas chromatography hinges on the sample matrix, required sensitivity, and whether analysis of thermal degradants is necessary.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for the quantitative analysis of **3-Hydroxyphenyl benzoate**. Its polarity is well-suited for retention on a non-polar stationary phase like C18. The inclusion of a weak acid (e.g., formic or phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl group, ensuring a single, well-defined chromatographic peak with excellent symmetry.[7][8] UV detection is ideal due to the strong absorbance conferred by the aromatic rings.

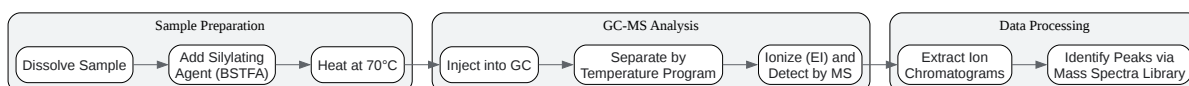
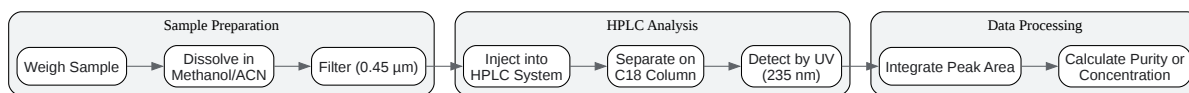
- Sample Preparation:

- Accurately weigh and dissolve the **3-Hydroxyphenyl benzoate** sample in methanol or acetonitrile to a final concentration of approximately 1.0 mg/mL.
- For quantitative analysis, prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
- Filter all solutions through a 0.45 µm syringe filter to remove particulates before injection.
[7]
- Instrumentation & Conditions:
 - Use a standard HPLC system equipped with a UV-Vis detector.[7]
 - The parameters outlined below provide a robust starting point for method development.

Parameter	Recommended Setting	Rationale
Column	C18, 250 mm x 4.6 mm, 5 µm	Provides excellent retention and resolution for aromatic esters.[7]
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid	Formic acid ensures protonation of the phenol for good peak shape. Acetonitrile is a common organic modifier.
Elution Mode	Isocratic: 60% B	A simple isocratic method is often sufficient for purity analysis of the neat compound. A gradient may be needed for complex mixtures.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.[7]
Column Temp.	30 °C	Ensures reproducible retention times.
Injection Vol.	10 µL	A typical volume to avoid column overloading.
Detection	UV at 235 nm	This wavelength provides a strong signal for the benzoyl chromophore.

- Data Analysis:

- Identify the **3-Hydroxyphenyl benzoate** peak by comparing its retention time with that of a reference standard.
- For purity assessment, calculate the area percentage of the main peak relative to the total peak area.
- For quantification, generate a calibration curve by plotting the peak area versus the concentration of the standards and apply linear regression.



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- To cite this document: BenchChem. [Comprehensive Analytical Toolkit for the Characterization of 3-Hydroxyphenyl benzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086727#analytical-techniques-for-3-hydroxyphenyl-benzoate-characterization]

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